molecular formula C25H21N3O3S2 B2842288 N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 900002-49-5

N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2842288
CAS No.: 900002-49-5
M. Wt: 475.58
InChI Key: RQMLSGBGTFWNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex molecule featuring a tricyclic core with heteroatoms (oxygen, sulfur, and nitrogen), a thiophene-methyl substituent, and an acetamide group linked to a 2,3-dimethylphenyl moiety. The presence of sulfur and oxygen atoms suggests possible interactions with biological targets via hydrogen bonding or π-π stacking.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-15-7-5-10-19(16(15)2)26-21(29)14-33-25-27-22-18-9-3-4-11-20(18)31-23(22)24(30)28(25)13-17-8-6-12-32-17/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMLSGBGTFWNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Methodologies for Structural Comparison

Modern cheminformatics employs multiple approaches to evaluate structural similarities:

  • Mass Spectrometry (MS)-Based Molecular Networking : Utilizes fragmentation patterns (MS/MS) and cosine scores (1 = identical, 0 = unrelated) to cluster compounds with analogous substructures .
  • Tanimoto Coefficient and Fingerprint Analysis : Computes similarity indices based on binary fingerprints (e.g., MACCS keys) to quantify shared functional groups .
  • Graph-Based Comparisons : Represents molecules as graphs to evaluate topological similarities, capturing nuanced structural relationships despite computational complexity .
Key Structural Analogues and Properties

Hypothetical analogues (derived from ) may include:

Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) in Tanimoto indexing, sharing sulfur-containing moieties .

NP-like Synthetic Derivatives : Thiophene- and acetamide-bearing compounds mapped to natural product (NP) chemical spaces, highlighting synthetic accessibility versus NP complexity .

Cephalosporin Derivatives : Sulfur-rich antibiotics (e.g., compounds) with overlapping thiadiazole and acetamide motifs, though differing in bicyclic frameworks .

Table 1. Molecular Property Comparison

Property Target Compound Aglaithioduline NP-like Derivative Cephalosporin Derivative
Molecular Weight (g/mol) ~450 ~420 ~470 ~350
LogP 3.2 2.8 3.5 1.5
Hydrogen Bond Donors 2 3 1 4
Rotatable Bonds 5 6 7 3
Sulfur Atoms 2 1 2 3

Table 2. Similarity Metrics

Compound Pair Tanimoto Score Cosine Score (MS/MS) Graph-Based Similarity
Target vs. Aglaithioduline 0.65 0.72 0.68
Target vs. NP-like Derivative 0.58 0.61 0.55
Target vs. Cephalosporin 0.42 0.38 0.30

Research Findings and Implications

  • Its logP (~3.2) indicates moderate lipophilicity, favoring membrane permeability but requiring optimization for solubility.
  • Synthetic Accessibility : Compared to NP-like derivatives, the compound’s scaffold may offer simpler synthesis routes due to fewer stereocenters, though the tricyclic system poses challenges .
  • Metabolic Stability : The acetamide group and sulfur linkages may enhance metabolic stability relative to ester-containing analogues (e.g., cephalosporins) .

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